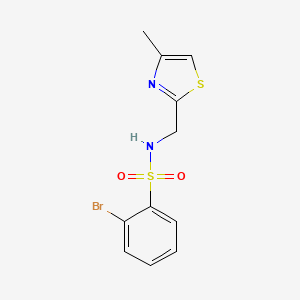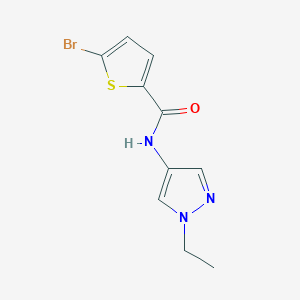
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is a chemical compound that features a phenylthio group attached to a butanamide backbone, with a triazole ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide typically involves the reaction of a phenylthio-substituted intermediate with a triazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .
Aplicaciones Científicas De Investigación
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biological pathway. The phenylthio and triazole groups play crucial roles in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Allyl-5-((phenylthio)me)-4h-1,2,4-triazol-3-yl)thio)-1-(4-br-ph)ethanone
- (5-Phenyl-4h-1,2,4-triazol-3-yl)acetic acid dihydrate
Uniqueness
4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and triazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N4OS |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-phenylsulfanyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4OS/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
Clave InChI |
ANVFUQMZTGRCII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)




![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)





![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
